

(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a crucial chiral building block and key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific stereochemistry makes it an invaluable tool in asymmetric synthesis, allowing for the creation of enantiomerically pure molecules, a critical aspect in modern drug development. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of (S)-phenylglycine. The presence of the chiral center at the alpha-carbon is fundamental to its utility in stereoselective synthesis.

Linear Formula: $C_6H_5CH(NH_2)CO_2CH_3 \cdot HCl$ [\[1\]](#)

SMILES String: Cl[H].COC(=O)--INVALID-LINK--c1ccccc1 [\[1\]](#)

InChI Key: DTHMTBUWTGVEFG-QRPNPIFSA-N [\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	15028-39-4	[1][2][3]
Molecular Weight	201.65 g/mol	[1][2][4]
Appearance	White to off-white solid or powder	[3][4]
Melting Point	187-189 °C; 200 °C (decomposes)	[1][3]
Optical Rotation	[α] _{20/D} +120° (c=1 in H ₂ O); [α] _{D20} = +142.8 ± 2° (c=1 in MeOH)	[1][3]
Purity	≥97%; ≥99% (HPLC)	[1][3][4]
Storage Conditions	Store at 0-8 °C	[3]

Applications in Research and Development

The unique structural features of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** make it a versatile reagent in several areas of chemical and pharmaceutical research.

- **Pharmaceutical Synthesis:** It serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly in the creation of amino acid derivatives designed to enhance drug efficacy.[3] The enantiomer, (R)-(-)-2-Phenylglycine methyl ester hydrochloride, is noted for its role in constructing complex chiral drugs.[5]
- **Peptide Synthesis:** This compound is frequently utilized in solution-phase and solid-phase peptide synthesis.[1][3][6] Peptides play crucial roles in biological systems, and their synthesis is fundamental to drug discovery.[5]

- **Asymmetric Synthesis and Chiral Catalysis:** It is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is essential for developing safe and effective medications.[3] It is also used in the development of chiral catalysts.[3]
- **Biochemical Research:** As a derivative of the amino acid glycine, it is used in studies involving enzyme interactions and neurotransmitter systems.[3][6] This research can provide valuable insights into various neurological conditions.[3]
- **Potential Therapeutic Effects:** Some studies have indicated that **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** may have a protective effect against prostate cancer in animal models.[4] It has also been shown to inhibit nitric oxide synthase, which could have implications for inflammatory diseases and asthma.[4]

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of phenylglycine methyl ester hydrochloride, based on methods reported for the D-enantiomer, which are applicable to the synthesis of the (S)-enantiomer.[7][8] The procedure involves the esterification of phenylglycine using thionyl chloride in methanol.

Materials:

- (S)-2-Phenylglycine
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- An appropriate solvent for crystallization (e.g., a mixture of methanol and a less polar solvent like cyclohexane or toluene)[8]

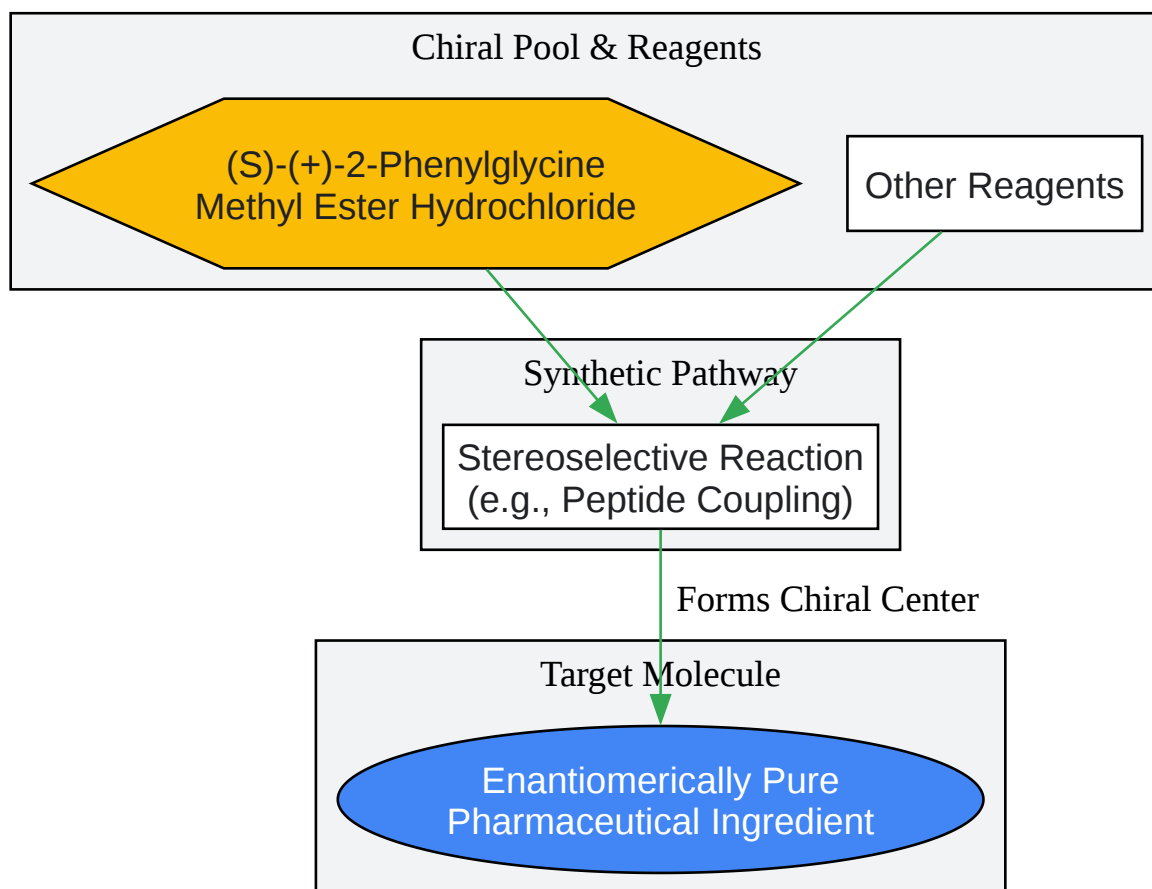
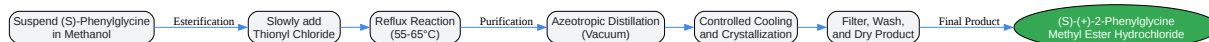
Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a dropping funnel, suspend (S)-2-Phenylglycine in methanol.

- Esterification: Cool the suspension and slowly add thionyl chloride via the dropping funnel, maintaining a controlled temperature (e.g., below 55°C) to manage the exothermic reaction.
[7][8]
- Reaction Completion: After the addition is complete, heat the mixture to reflux (around 55-65°C) for a period of 0.5 to 2.5 hours to ensure the reaction goes to completion.[7][8]
- Solvent Removal: After the reaction, remove the excess methanol and HCl, often through azeotropic distillation under vacuum with a suitable solvent like cyclohexane or toluene.[8]
- Crystallization: Cool the resulting solution to induce crystallization of the **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** product. The final temperature for crystallization can be controlled (e.g., 0-15°C) to optimize yield and purity.[8]
- Isolation and Drying: Isolate the crystalline product by filtration, wash it with a small amount of cold methanol, and then dry it under vacuum.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the role of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** as a chiral building block.



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